(E)-oct-5-en-2-ol
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Description
Start by identifying the basic information about the compound such as its molecular formula, IUPAC name, and common names. You can use databases like PubChem or ChemSpider for this .
Molecular Structure Analysis
Use resources like the Cambridge Crystallographic Data Centre for crystal structure data. For theoretical calculations, software like Gaussian may be used .Chemical Reactions Analysis
Identify the reactions that the compound undergoes. This includes its reactivity with common reagents, any catalysts required, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data (IR, NMR, MS). Databases like PubChem can provide this information .Safety and Hazards
Future Directions
Look for recent papers discussing the compound. They may suggest potential future research directions, such as new synthetic methods, applications, or areas that need further investigation .
For analyzing relevant papers, use databases like Google Scholar or PubMed. Read the abstracts to understand the main findings of each paper, and the full text for more detailed information. Look for trends or common findings among different papers.
Properties
IUPAC Name |
(E)-oct-5-en-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHQGKEJNRBAZ-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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